molecular formula C13H25ClN2O2 B592193 tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride CAS No. 851325-42-3

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

Cat. No.: B592193
CAS No.: 851325-42-3
M. Wt: 276.805
InChI Key: WZWUCNJUMVSAJD-UHFFFAOYSA-N
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Description

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2. It is known for its unique spirocyclic structure, which includes a diazaspirodecane core. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride typically involves the reaction of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate with hydrochloric acid. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Temperature: The reaction is usually carried out at room temperature.

    Time: The reaction time can vary but is typically around 1-2 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate
  • tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate

Uniqueness

tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both tert-butyl and diazaspirodecane moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2.ClH/c1-12(2,3)17-11(16)15-8-5-13(6-9-15)4-7-14-10-13;/h14H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWUCNJUMVSAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735860
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851325-42-3
Record name tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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